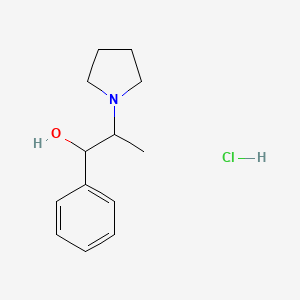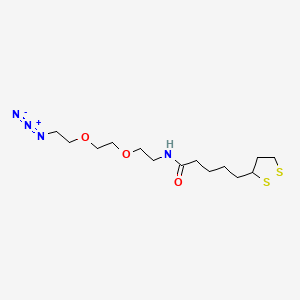![molecular formula C15H30O2 B14068971 2-{[(2-Butyloctyl)oxy]methyl}oxirane CAS No. 101453-05-8](/img/structure/B14068971.png)
2-{[(2-Butyloctyl)oxy]methyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-Butyloctyl)oxy]methyl}oxirane is a chemical compound with the molecular formula C15H30O2. . This compound is part of the oxirane family, which is characterized by a three-membered ring containing one oxygen atom and two carbon atoms. The presence of the butyloctyl group attached to the oxirane ring makes this compound unique and interesting for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Butyloctyl)oxy]methyl}oxirane typically involves the reaction of an appropriate alcohol with an epoxide. One common method is the reaction of 2-butyloctanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2-Butyloctyl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Diols are the major products.
Reduction: Alcohols are formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(2-Butyloctyl)oxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of 2-{[(2-Butyloctyl)oxy]methyl}oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2-Ethylhexyl)oxy]methyl}oxirane
- 2-{[(2-Propylheptyl)oxy]methyl}oxirane
- 2-{[(2-Decyloctyl)oxy]methyl}oxirane
Uniqueness
2-{[(2-Butyloctyl)oxy]methyl}oxirane is unique due to the specific structure of the butyloctyl group. This structure imparts distinct physical and chemical properties, such as solubility, reactivity, and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
101453-05-8 |
|---|---|
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
2-(2-butyloctoxymethyl)oxirane |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-10-14(9-6-4-2)11-16-12-15-13-17-15/h14-15H,3-13H2,1-2H3 |
Clé InChI |
IXORNPPEKYKHCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCC)COCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14068888.png)



![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)


![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)



![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)


